molecular formula C17H13Cl2N3O2 B2451887 4-chlorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946372-02-7

4-chlorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2451887
CAS RN: 946372-02-7
M. Wt: 362.21
InChI Key: UJFHQRCAXFYWNL-UHFFFAOYSA-N
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Description

4-chlorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Applications in Materials Science

Microporous Metal-Organic Frameworks (MOFs)

Research has shown that derivatives of 1,2,3-triazole, similar to 4-chlorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, can be utilized in the construction of MOFs. These frameworks exhibit selective sorption properties for gases like CO2 over N2 and CH4, which is crucial for environmental remediation and gas storage applications (Chen et al., 2015).

Medicinal Chemistry Applications

Antimicrobial and Antifungal Activities

Derivatives of 1,2,3-triazole have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, compounds with the triazole moiety have demonstrated significant inhibitory activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Bhat et al., 2016).

Anticonvulsant Activity

Compounds containing the 1,2,4-triazole-3-thione structure, related to the chemical structure of interest, have been shown to possess anticonvulsant properties. These findings suggest their potential application in developing new treatments for epilepsy (Plech et al., 2014).

Corrosion Inhibition

Derivatives of 1,2,3-triazole have been studied for their role in corrosion inhibition, particularly on mild steel in acidic media. Such compounds could be crucial in developing new materials that are resistant to corrosion, extending the lifespan of metal components in various industries (Elbelghiti et al., 2016).

Environmental Applications

Corrosion Protection

The application of 1,2,3-triazole derivatives in protecting metals against corrosion, especially in acidic environments, showcases their potential in environmental conservation. By mitigating corrosion, these compounds contribute to reducing metal waste and pollution (Elbelghiti et al., 2016).

properties

IUPAC Name

(4-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-11-16(17(23)24-10-12-2-4-13(18)5-3-12)20-21-22(11)15-8-6-14(19)7-9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFHQRCAXFYWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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